molecular formula C18H20N2O4S2 B2975536 N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide CAS No. 2034459-63-5

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Cat. No.: B2975536
CAS No.: 2034459-63-5
M. Wt: 392.49
InChI Key: UFLCBKDTCKSKCS-UHFFFAOYSA-N
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Description

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a complex organic compound characterized by the presence of a benzamide group, a thiazepane ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiazepane ring system, followed by the introduction of the thiophene group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazepane rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers

Scientific Research Applications

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide
  • N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)propionamide

Uniqueness

Compared to similar compounds, N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c21-17(13-19-18(22)14-5-2-1-3-6-14)20-9-8-16(15-7-4-11-25-15)26(23,24)12-10-20/h1-7,11,16H,8-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCBKDTCKSKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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